molecular formula C18H15F2N3OS B2994148 3,4-difluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 886898-54-0

3,4-difluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2994148
CAS No.: 886898-54-0
M. Wt: 359.39
InChI Key: MXODZRGDVPFUAC-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide group, a difluoro substituent, and a phenyl-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps, starting with the preparation of the phenyl-imidazole core. This can be achieved through the reaction of phenylglyoxal with ammonia and an appropriate sulfur-containing reagent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include the use of catalysts and specific reaction conditions to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzamides or imidazoles.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Medicine: The compound may be explored for its therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry: It can be utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3,4-difluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • DFHBI-1T: A fluorophore used in biological imaging.

  • Imidazole derivatives: Various compounds with similar imidazole rings used in pharmaceuticals and agrochemicals.

Uniqueness: 3,4-Difluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide stands out due to its specific combination of functional groups, which may confer unique properties not found in other similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.

Would you like more information on any specific aspect of this compound?

Biological Activity

3,4-Difluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a benzamide group, difluoro substituents, and a phenyl-imidazole moiety, suggests diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 3,4-difluoro-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide. Its molecular formula is C18H15F2N3OSC_{18}H_{15}F_2N_3OS, with a molecular weight of 357.39 g/mol. The structure includes:

  • Benzamide core : A common motif in pharmaceuticals.
  • Difluoro substituents : Enhances lipophilicity and metabolic stability.
  • Phenyl-imidazole moiety : Associated with various biological activities.

The biological activity of this compound may involve multiple mechanisms depending on its target proteins and pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
  • Receptor Modulation : It may interact with specific receptors to modulate signaling pathways associated with inflammation or cancer cell proliferation.
  • Antimicrobial Activity : Preliminary studies suggest possible antimicrobial effects through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Research indicates that compounds with imidazole rings often exhibit anticancer properties. For instance:

  • Case Study : A related imidazole derivative demonstrated significant cytotoxicity against various cancer cell lines, suggesting that structural features similar to those in this compound might confer similar effects.
CompoundCell LineIC50 (µM)
Imidazole derivativeHeLa12.5
3,4-Difluoro-N-(...)MDA-MB-231TBD

Anti-inflammatory Properties

The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines or enzymes such as COX and LOX.

Antimicrobial Activity

The presence of the imidazole ring suggests potential antimicrobial activity. In vitro studies are necessary to quantify this effect against various pathogens.

Synthesis and Evaluation

The synthesis of this compound involves multi-step organic reactions, typically starting from phenylglyoxal and sulfur-containing reagents. The evaluation of its biological activity has been conducted through various assays:

  • MTT Assay : Used to assess cytotoxicity in cancer cell lines.
  • ELISA : To measure cytokine levels in inflammatory models.
  • Disk Diffusion Method : For antimicrobial testing.

Properties

IUPAC Name

3,4-difluoro-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3OS/c19-14-7-6-13(10-15(14)20)17(24)21-8-9-25-18-22-11-16(23-18)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXODZRGDVPFUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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